

Validating the Therapeutic Window of (3S,4R)-GNE-6893: A Comparative Guide

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Compound of Interest

Compound Name: (3S,4R)-GNE-6893

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and early clinical data for the potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, **(3S,4R)-GNE-6893**, against other emerging alternatives in the same class. The aim is to offer a clear perspective on its therapeutic window, supported by experimental data and detailed methodologies.

Executive Summary

(3S,4R)-GNE-6893 is a highly potent and selective, orally bioavailable small molecule inhibitor of HPK1, a key negative regulator of T-cell activation.^{[1][2]} Preclinical data demonstrates its potential for cancer immunotherapy by enhancing T-cell-mediated anti-tumor responses. A key highlight is its impressive therapeutic window, with a greater than 3000-fold difference between the concentration required for augmenting Interleukin-2 (IL-2) secretion and that causing its inhibition. This guide will delve into the comparative efficacy, selectivity, and safety profiles of GNE-6893 and other notable HPK1 inhibitors in development, including NDI-101150, CFI-402411, BGB-15025, and Compound K.

Comparative Performance Data

The following tables summarize the available quantitative data for GNE-6893 and its alternatives, focusing on in vitro potency, cellular activity, and in vivo efficacy.

Table 1: In Vitro Potency and Cellular Activity

Compound	HPK1 IC50/Ki	pSLP-76 Inhibition IC50 (Jurkat/Primary T-cells)	IL-2 Augmentation EC50 (Primary Human T-cells)
(3S,4R)-GNE-6893	Ki <0.019 nM[3]	44 nM (Jurkat)[3]	6.4 nM[3]
NDI-101150	0.7 nM[4]	8.65 mg/kg (in vivo, murine splenic T-cells)	Not explicitly reported
BGB-15025	1.04 nM[5][6]	Dose-dependent inhibition in splenic T-cells	Induces serum IL-2 in mouse model[5]
Compound K	2.6 nM[7][8]	290 nM (Primary T-cells)[9]	Not explicitly reported
CFI-402411	Potent inhibitor (specific IC50 not disclosed)	Biologically effective concentrations in patients	Alleviation of T-cell receptor inhibition[10]

Table 2: Kinase Selectivity

Compound	Kinase Panel Details	Selectivity Highlights
(3S,4R)-GNE-6893	356 kinase panel	347/356 kinases with <50% inhibition at 0.1 μM.[2][11]
NDI-101150	>300 kinase panel	>300-fold selectivity.[12] Did not significantly inhibit any of 372 kinases at 300 nM.[13]
BGB-15025	In-house profiling	Good selectivity against other MAP4K family members.[5]
Compound K	Not specified	54-fold selectivity over GLK.[9]
CFI-402411	Not specified	Good kinase selectivity.[10]

Table 3: In Vivo Efficacy in Syngeneic Mouse Tumor Models

Compound	Tumor Model(s)	Key Efficacy Findings
(3S,4R)-GNE-6893	Not explicitly reported in provided search results	-
NDI-101150	EMT-6, CT26, A20, Hepa1-6	Complete responses in EMT-6 model at 75 mg/kg. [4] Significant tumor growth inhibition and improved survival in combination with anti-PD-1 in CT26 model.
BGB-15025	CT26, EMT-6	Combination effect with anti-PD-1 antibody. [5]
Compound K	1956 sarcoma, MC38	Superb antitumor efficacy in combination with anti-PD-1. [14]
CFI-402411	Not explicitly reported in provided search results	-

Table 4: Comparative Safety and Toxicity Profile

Compound	Key Safety/Toxicity Findings
(3S,4R)-GNE-6893	Favorable in vitro safety profile.[2] No significant inhibition of hERG (IC50 = 28 μ M).[1]
NDI-101150	Well-tolerated in Phase 1/2 trials.[12] No significant CYP inhibition. hERG IC50 > 2800 nM.[4]
CFI-402411	Manageable safety profile up to 560 mg QD. Most common toxicities: diarrhea, fatigue, nausea.[15]
BGB-15025	Generally tolerable. Most common treatment-related adverse events (monotherapy): diarrhea, vomiting, increased blood creatinine.[16]
Compound K	Not explicitly reported in provided search results

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the data.

HPK1 Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of a compound against the HPK1 enzyme.

Methodology:

- Enzyme and Substrate: Recombinant human HPK1 enzyme and a suitable substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) are used.
- Reaction: The kinase reaction is initiated by adding ATP. The assay is typically run at or near the Km of ATP for HPK1 to ensure competitive inhibition can be accurately measured.
- Detection: The transfer of phosphate from ATP to the substrate is quantified. This can be done using various methods, such as:

- Radiometric Assay: Using [γ -³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
- Luminescence-based Assay: Using commercially available kits that measure the amount of ADP produced (e.g., ADP-Glo™).
- Fluorescence/TR-FRET Assay: Using antibodies that specifically recognize the phosphorylated substrate.
- Data Analysis: The percentage of inhibition at various compound concentrations is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

SLP-76 Phosphorylation Assay in Jurkat Cells

Objective: To assess the ability of a compound to inhibit HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.

Methodology:

- **Cell Culture:** Jurkat cells, a human T-lymphocyte cell line, are cultured under standard conditions.
- **Compound Treatment:** Cells are pre-incubated with various concentrations of the test compound.
- **T-Cell Receptor (TCR) Stimulation:** T-cell activation is induced by stimulating the TCR pathway, typically using anti-CD3 and anti-CD28 antibodies.
- **Cell Lysis and Protein Quantification:** After stimulation, cells are lysed, and the total protein concentration is determined.
- **Detection of Phosphorylated SLP-76 (pSLP-76):** The levels of pSLP-76 (specifically at Ser376) are measured using methods such as:
 - **Western Blotting:** Using an antibody specific for pSLP-76.

- Flow Cytometry (Phospho-flow): Cells are fixed, permeabilized, and stained with a fluorescently labeled anti-pSLP-76 antibody.
- TR-FRET or AlphaLISA: Using commercially available assay kits with specific antibody pairs for pSLP-76.
- Data Analysis: The percentage of inhibition of SLP-76 phosphorylation is calculated relative to a vehicle-treated control, and the IC₅₀ value is determined.

Primary Human T-cell IL-2 Augmentation Assay

Objective: To evaluate the functional consequence of HPK1 inhibition on T-cell activation by measuring the enhancement of IL-2 secretion.

Methodology:

- Isolation of Primary Human T-cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors, and T-cells are subsequently purified.
- Compound Treatment and Stimulation: T-cells are pre-incubated with a range of concentrations of the HPK1 inhibitor. The cells are then stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.
- Cell Culture: The treated and stimulated T-cells are cultured for a period (e.g., 24-72 hours) to allow for cytokine production and secretion.
- Measurement of IL-2 Secretion: The concentration of IL-2 in the cell culture supernatant is measured using:
 - ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying specific proteins.
 - Multiplex Bead-Based Assays (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines.
 - ELISpot Assay: To enumerate the number of IL-2 secreting cells.

- Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal increase in IL-2 secretion, is calculated. To determine the therapeutic window, the IC50 for the inhibition of IL-2 secretion at higher compound concentrations is also determined.

In Vivo Syngeneic Mouse Tumor Models

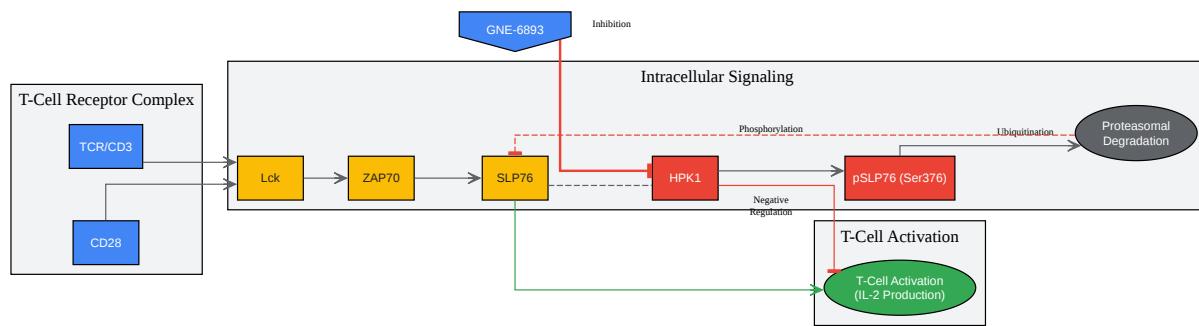
Objective: To assess the anti-tumor efficacy of the HPK1 inhibitor in an immunocompetent animal model.

Methodology:

- Tumor Cell Implantation: A suitable murine cancer cell line (e.g., CT26 colon carcinoma, EMT-6 breast cancer) is subcutaneously implanted into syngeneic mice (e.g., BALB/c).
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
- Compound Administration: The HPK1 inhibitor is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. A vehicle control is administered to the control group. In some studies, the inhibitor is tested as a single agent and in combination with other immunotherapies like anti-PD-1 antibodies.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Key endpoints include:
 - Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in the treated group compared to the control group.
 - Survival Analysis: Monitoring the survival of the mice in each group.
 - Immunophenotyping: Analysis of immune cell populations within the tumor and spleen by flow cytometry to assess the mechanism of action.

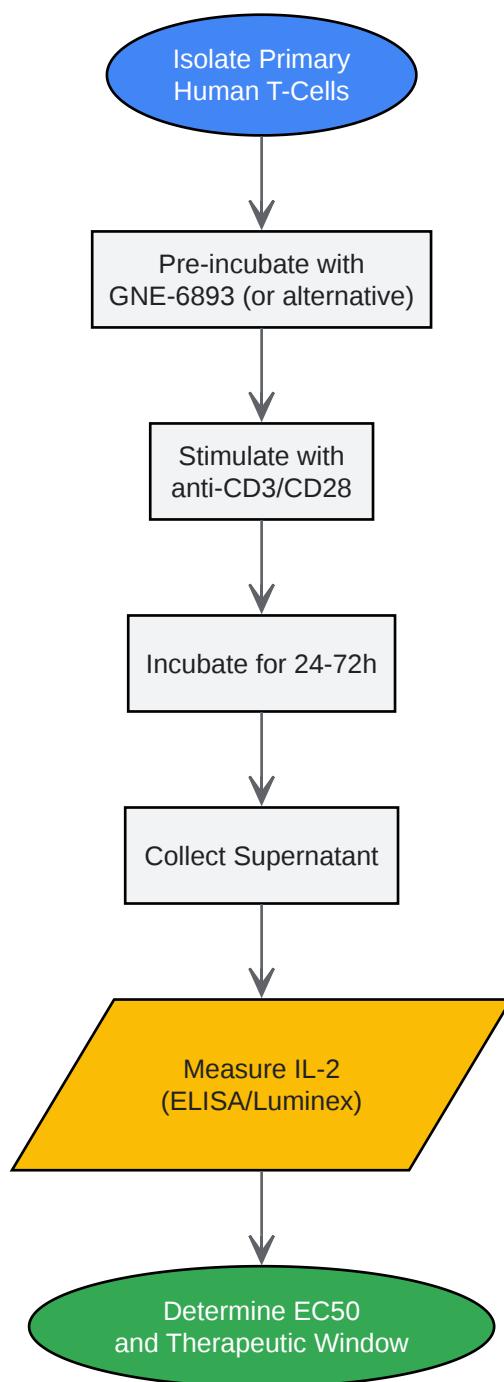
Visualizing Key Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.



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Caption: HPK1 Signaling Pathway and the Mechanism of Action of GNE-6893.

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Caption: Experimental Workflow for the Primary Human T-cell IL-2 Augmentation Assay.



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Caption: General Workflow for In Vivo Efficacy Studies in Syngeneic Mouse Tumor Models.

Conclusion

(3S,4R)-GNE-6893 stands out as a highly potent and selective HPK1 inhibitor with a promising therapeutic window demonstrated in preclinical studies. Its sub-nanomolar potency and exceptional kinase selectivity suggest a favorable profile for minimizing off-target effects. While direct head-to-head comparative data with all alternatives across standardized assays is limited, the available information positions GNE-6893 as a strong candidate for further development in cancer immunotherapy. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations and further validate the therapeutic potential of this and other HPK1 inhibitors. Continued investigation, particularly in in vivo models and eventually in clinical trials, will be crucial to fully elucidate the therapeutic window and clinical utility of GNE-6893.

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